2-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetonitrile
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Overview
Description
2-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetonitrile is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group, an oxo group, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetonitrile typically involves the reaction of 2-aminopyridine with acylating agents such as maleic or citraconic anhydrides, followed by a Michael addition reaction . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
- (4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl compounds
Uniqueness
2-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(1-methyl-2-oxopyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H8N2O/c1-10-6-2-3-7(4-5-9)8(10)11/h2-3,6H,4H2,1H3 |
InChI Key |
UNBAGYYLKYZPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)CC#N |
Origin of Product |
United States |
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